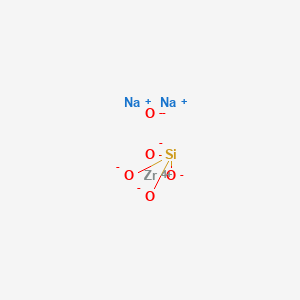

Sodium zirconium oxide silicate (Na2ZrO(SiO4))

説明

Sodium zirconium oxide silicate (Na₂ZrO(SiO₄)), CAS 12027-83-7, is a synthetic compound formed during the decomposition of zirconium silicate (ZrSiO₄) in alkaline environments. It is structurally distinct from naturally occurring ZrSiO₄ (zircon) and plays a critical role in industrial processes, such as the synthesis of zirconium chemicals and bioactive materials . Its formation typically involves the reaction of ZrSiO₄ with sodium hydroxide (NaOH) at elevated temperatures, yielding intermediates like Na₂ZrO(SiO₄), which can further decompose into sodium zirconate (Na₂ZrO₃) and sodium metasilicate (Na₂SiO₃) .

特性

IUPAC Name |

disodium;oxygen(2-);zirconium(4+);silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.O4Si.O.Zr/c;;1-5(2,3)4;;/q2*+1;-4;-2;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUUNOWFGRDSSPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-][Si]([O-])([O-])[O-].[Na+].[Na+].[Zr+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2O5SiZr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10923296 | |

| Record name | Sodium zirconium(4+) orthosilicate oxide (2/1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10923296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12027-83-7 | |

| Record name | Sodium zirconium oxide silicate (Na2ZrO(SiO4)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012027837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium zirconium oxide silicate (Na2ZrO(SiO4)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium zirconium(4+) orthosilicate oxide (2/1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10923296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium [orthosilicato(4-)-O]oxozirconate(2-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.557 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Mechanism and Conditions

The decomposition of zirconium silicate (ZrSiO₄) in sodium hydroxide (NaOH) sub-molten salt is a widely studied method. Under elevated temperatures (230–275°C) and high NaOH concentrations (70–80%), ZrSiO₄ reacts with NaOH to form Na₂ZrO₃ and Na₂SiO₃ as primary products. However, Na₂ZrSiO₅ emerges as a secondary product when these intermediates react further:

This reaction is highly dependent on NaOH concentration. At 80% NaOH, Na₂ZrO₃ and Na₂SiO₃ remain stable, but at lower concentrations (e.g., 70%), Na₂ZrSiO₅ dominates due to SiO₃²⁻ ion attack on Na₂ZrO₃ lattices.

Table 1: Optimal Conditions for Na₂ZrSiO₅ Suppression

| Parameter | Optimal Value |

|---|---|

| NaOH Concentration | 80% |

| Temperature | 245°C |

| NaOH/ZrSiO₄ Ratio | 4:1 |

| Reaction Time | 10 hours |

| Agitation Speed | 400 rpm |

Industrial Implications

The sub-molten salt method minimizes Na₂ZrSiO₅ formation, which is undesirable in zirconium extraction processes. However, intentionally allowing Na₂ZrSiO₅ synthesis requires precise control over water content and alkalinity to favor SiO₃²⁻ mobility.

Alkali Fusion Sintering

Process Overview

Alkali fusion involves sintering ZrSiO₄ with NaOH at high temperatures (650–950°C). The reaction proceeds as:

Subsequent washing removes soluble Na₂SiO₃, leaving Na₂ZrO₃. However, incomplete washing or residual SiO₃²⁻ leads to Na₂ZrSiO₅ formation during cooling.

Challenges and Modifications

This method’s high energy consumption and sodium loss have driven innovations like ammonium salt treatments. For example, heating Na₂ZrSiO₅ with ammonium sulfate at 650–950°C converts it into zirconium oxide-silicic acid mixtures, bypassing Na₂ZrSiO₅ isolation.

Solid-State Reaction Between Sodium Zirconate and Sodium Silicate

Synthesis Pathway

Mixing Na₂ZrO₃ and Na₂SiO₃ powders under controlled humidity and temperature (200–300°C) yields Na₂ZrSiO₅. The reaction is diffusion-limited, requiring prolonged heating (>24 hours) for complete conversion.

Phase Purity Considerations

Excess NaOH accelerates the reaction but introduces impurities. X-ray diffraction (XRD) analyses confirm that stoichiometric Na₂ZrO₃/Na₂SiO₃ ratios (1:1) produce phase-pure Na₂ZrSiO₅, whereas deviations lead to ZrO₂ or SiO₂ byproducts.

Solvothermal Synthesis

Methodology

A Chinese patent (CN108706597B) describes a solvothermal route using zirconium oxychloride (ZrOCl₂) and sodium silicate (Na₂SiO₃) precursors. Key steps include:

-

Pre-hydrolysis : Mixing ZrOCl₂ and Na₂SiO₃ solutions at 0–100°C to form a Zr-Si gel precursor.

-

Solvothermal Reaction : Treating the precursor with mineralizers (e.g., NH₄F) and surfactants at 100–500°C for 0.2–168 hours.

Table 2: Solvothermal Reaction Parameters

| Parameter | Range |

|---|---|

| Temperature | 100–500°C |

| Time | 0.2–168 hours |

| Zr:Si Molar Ratio | 1:0.1–10 |

| Surfactant Loading | 0.001–20 wt% |

Product Characteristics

This method yields spherical Na₂ZrSiO₅ particles (0.2–2.0 μm) with high dispersity, ideal for ceramic applications.

Thermal Treatment with Ammonium Salts

Patent-Based Approach

A U.S. patent (US3300414A) discloses converting Na₂ZrSiO₅ into zirconium oxide-silicic acid mixtures by heating with ammonium salts (e.g., (NH₄)₂SO₄) at 650–950°C. Although this method targets downstream products, the intermediate Na₂ZrSiO₅ phase is critical for process efficiency.

Mechanism

Ammonium salts displace sodium ions from Na₂ZrSiO₅, forming volatile NH₃ and water-soluble Na₂SO₄. The residual zirconium-silicon oxide mixture is then washed to remove sodium residues.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Temperature Range | Key Advantage | Limitation |

|---|---|---|---|

| Sub-Molten Salt | 230–275°C | High purity Na₂ZrO₃/Na₂SiO₃ | Requires strict NaOH control |

| Alkali Fusion | 650–950°C | Industrial scalability | High energy consumption |

| Solid-State Reaction | 200–300°C | Simple setup | Slow reaction kinetics |

| Solvothermal | 100–500°C | Uniform particle morphology | High surfactant costs |

| Ammonium Salt | 650–950°C | Bypasses Na₂ZrSiO₅ isolation | Complex downstream processing |

化学反応の分析

Alkaline Sub-Molten Salt Decomposition

ZrSiO₄ (zircon) reacts with concentrated NaOH under sub-molten salt conditions to form Na₂ZrSiO₅:

This reaction is highly dependent on NaOH concentration and temperature. Excess NaOH (80% concentration) at 245°C optimizes Na₂ZrSiO₅ formation while minimizing byproducts like Na₂ZrO₃ and Na₂SiO₃ .

Decomposition and Reactivity

Na₂ZrSiO₅ exhibits stability under specific conditions but decomposes in acidic or aqueous environments:

Leaching in Water

In aqueous solutions, Na₂ZrSiO₅ undergoes partial hydrolysis, releasing silicate ions ():

Leaching efficiency reaches 38% at 95°C after 60 minutes, following a shrinking-core kinetic model controlled by chemical reactions .

Acid Treatment

Exposure to strong acids (e.g., HCl) disrupts the silicate structure, yielding zirconium oxychloride and silicic acid:

Role in Zirconium-Silicon Separation

Na₂ZrSiO₅ is a critical intermediate in separating Zr and Si from zircon sand (ZrSiO₄). The process involves:

-

Alkali fusion of ZrSiO₄ with NaOH at >600°C to form Na₂ZrSiO₅ .

-

Selective leaching to dissolve Na₂SiO₃, leaving insoluble Na₂ZrO₃ or Na₂ZrSiO₅ .

Kinetics of Silicate Leaching

| Parameter | Optimal Value | Effect on Leaching Efficiency |

|---|---|---|

| Temperature | 95°C | Maximizes silicate dissolution (38%) |

| Contact Time | 60 minutes | Ensures equilibrium |

| NaOH Concentration | 80% | Prevents Na₂ZrSiO₅ formation |

Structural and Mechanistic Insights

The compound’s stability arises from its island-like silicate structure , where tetrahedra are isolated within a zirconium-oxygen matrix. Key findings include:

科学的研究の応用

Properties of Sodium Zirconium Oxide Silicate

Before delving into its applications, it is essential to understand the fundamental properties of sodium zirconium oxide silicate:

- Chemical Formula : Na2ZrO(SiO4)

- Molecular Weight : 201.29 g/mol

- Appearance : Typically a white or off-white powder

- Melting Point : Approximately 1600 °C

- Solubility : Insoluble in water but soluble in strong acids and bases

These properties contribute to its utility across various sectors.

Refractory Materials

Sodium zirconium oxide silicate is widely used in the production of refractory materials. Its high melting point and resistance to thermal shock make it ideal for applications in furnaces, kilns, and reactors where extreme temperatures are prevalent.

| Application | Description |

|---|---|

| Furnace Linings | Protects against high temperatures and corrosive environments. |

| Kiln Furniture | Used to support ceramic materials during firing processes. |

Ceramics and Glass Industry

In the ceramics industry, sodium zirconium oxide silicate serves as an opacifier and enhances the mechanical strength of ceramic products. It is also utilized in glass production for its ability to improve durability.

| Application | Description |

|---|---|

| Ceramic Glazes | Enhances gloss and color retention in fired ceramics. |

| Glass Manufacturing | Improves the chemical durability of glass products. |

Environmental Remediation

Recent studies have highlighted the potential of sodium zirconium oxide silicate in environmental applications, particularly in the remediation of heavy metal contamination. Its capacity to bind heavy metals can be leveraged for soil and water treatment.

Case Study : A study demonstrated that sodium zirconium oxide silicate effectively immobilized lead ions from contaminated water sources, reducing bioavailability and toxicity levels significantly .

Biomedical Applications

Sodium zirconium oxide silicate is being explored for biomedical applications due to its biocompatibility and ability to form stable compounds with biological tissues.

| Application | Description |

|---|---|

| Drug Delivery Systems | Potential use as a carrier for targeted drug delivery due to its stability. |

| Bone Regeneration | Investigated for use in bone graft materials owing to its osteoconductive properties. |

Pigment Production

The compound is also utilized in producing pigments where it imparts color stability and opacity.

Case Study : Research indicates that sodium zirconium oxide silicate can be used as a base material for producing colored pigments through calcination processes involving transition metals .

作用機序

The mechanism of action of disodium;oxygen(2-);zirconium(4+);silicate involves its ability to interact with various molecular targets and pathways. For example, in biomedical applications, the compound can selectively bind to potassium ions, facilitating their removal from the body. This selective binding is achieved through ion-exchange processes, where the compound’s structure allows it to trap specific ions while releasing others .

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key differences between Na₂ZrO(SiO₄) and related zirconium-containing compounds:

Zirconium Silicate (ZrSiO₄)

- Structure and Stability: ZrSiO₄ is a natural mineral with a tetragonal crystal structure, renowned for its exceptional thermal stability (decomposition >2400°C) and chemical inertness . In contrast, Na₂ZrO(SiO₄) is less thermally stable, decomposing at ~800°C to form Na₂ZrO₃ and Na₂SiO₃ .

- Applications : ZrSiO₄ is widely used in ceramic glazes to enhance whiteness and opacity , whereas Na₂ZrO(SiO₄) serves as an intermediate in zirconium chemical synthesis .

Sodium Zirconate (Na₂ZrO₃)

- Reactivity: Na₂ZrO₃ is a product of Na₂ZrO(SiO₄) decomposition and reacts readily with HCl to produce zirconium oxychloride (ZrOCl₂), a key industrial precursor .

Sodium Metasilicate (Na₂SiO₃)

- Role in Industrial Processes : Na₂SiO₃, a byproduct of ZrSiO₄ decomposition, is water-soluble and used in detergents. Its formation alongside Na₂ZrO₃ highlights the divergent pathways of Na₂ZrO(SiO₄) decomposition compared to ZrSiO₄’s inertness .

Na₄Zr₂(SiO₄)₃ in Bioactive Glasses

- Bioactivity : Na₄Zr₂(SiO₄)₃ crystallizes in bioactive glasses when ZrO₂ is added (>8 mol%), improving mechanical strength and osteointegration in dental implants. This contrasts with Na₂ZrO(SiO₄), which lacks direct biomedical applications .

Zirconia (ZrO₂)

- Performance: ZrO₂, derived from ZrSiO₄ or Na₂ZrO₃, exhibits superior thermal and mechanical properties, making it ideal for medical implants and high-stress ceramics. Na₂ZrO(SiO₄) cannot match these properties due to its lower thermal stability .

Research Findings and Data

Thermal Behavior

- Na₂ZrO(SiO₄)-containing glazes show increased viscosity at high temperatures proportional to ZrO₂ content, unlike pure ZrSiO₄ systems .

- DSC analysis reveals crystallization peaks for Na₂ZrO(SiO₄) at ~1150°C, absent in ZrSiO₄ .

Chemical Reactivity

- Na₂ZrO(SiO₄) reacts with NaOH sub-molten salt to form Na₂ZrO₃ and Na₂SiO₃, achieving >90% ZrSiO₄ decomposition efficiency .

Industrial Relevance

- Na₂ZrO(SiO₄) is critical in alkali fusion processes for Zr chemical production, reducing waste compared to traditional ZrSiO₄/CaCO₃ methods .

生物活性

Sodium zirconium oxide silicate, chemically represented as Na2ZrO(SiO4), is an inorganic compound that has garnered attention for its biological activities, particularly in the context of treating hyperkalemia and its potential applications in biomedicine. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy, safety profile, and relevant case studies.

Sodium zirconium oxide silicate is a microporous, non-absorbed silicate compound that selectively exchanges cations in the gastrointestinal tract. Its structure comprises zirconium and silicon atoms linked by oxygen, forming a cubic lattice framework that allows for effective ion exchange. Specifically, it preferentially exchanges potassium and ammonium ions for sodium and hydrogen ions, thereby facilitating increased fecal potassium excretion and lowering serum potassium levels.

Key Features

- Chemical Formula : Na2ZrO(SiO4)

- Molecular Weight : 190.23 g/mol

- Solubility : Insoluble in water

- Ion Exchange Capacity : High selectivity for potassium ions over calcium and magnesium ions.

Efficacy in Hyperkalemia Treatment

Sodium zirconium oxide silicate has been primarily studied for its efficacy in treating hyperkalemia—a condition characterized by elevated serum potassium levels. Clinical studies have demonstrated that administration of sodium zirconium cyclosilicate (SZC), a form of sodium zirconium oxide silicate, effectively reduces serum potassium levels within hours of treatment.

Clinical Findings

- In a pooled analysis of two phase III trials, patients receiving SZC at a dosage of 10 g three times daily showed significant reductions in serum potassium levels:

Safety Profile

The safety profile of sodium zirconium oxide silicate is favorable, with a low incidence of adverse events reported during clinical trials. Notably, serious adverse events were rare, and the compound did not lead to systemic absorption or toxicity.

Adverse Events Reported

- Mild gastrointestinal disturbances (e.g., constipation).

- No cases of hypokalemia were noted in treated patients .

Case Study 1: Efficacy in Chronic Kidney Disease Patients

A study involving patients with chronic kidney disease (CKD) demonstrated that sodium zirconium cyclosilicate effectively managed hyperkalemia across various stages of CKD. Patients treated with SZC maintained normokalemia over extended periods (up to 12 months) without significant side effects .

Case Study 2: Long-term Use and Tolerability

In a long-term follow-up study, patients using sodium zirconium cyclosilicate reported sustained control of serum potassium levels with minimal side effects. The tolerability was comparable to placebo treatments over a duration of ≤ 28 days .

Comparative Analysis

The following table summarizes the comparative efficacy and safety data from various studies regarding sodium zirconium oxide silicate:

| Study | Dosage | Time Frame | Efficacy (Potassium Reduction) | Adverse Events |

|---|---|---|---|---|

| ZS-003 & HARMONIZE | 10 g TID | 48 hours | Mean reduction: -0.27 mmol/L at 1h; -0.55 to -0.82 mmol/L at 4h | Mild GI disturbances |

| Long-term CKD Study | Varies | Up to 12 months | Maintained normokalemia | Rare serious AEs |

| General Population Study | 10 g TID | ≤ 28 days | Significant reduction in serum K+ levels | Comparable to placebo |

Research Findings

Recent research highlights the bioactivity of sodium zirconium oxide silicate beyond its use in hyperkalemia treatment. Studies indicate potential applications in bone regeneration due to its ability to form hydroxyapatite-like structures when immersed in simulated body fluids (SBF). This property suggests that it could be utilized in orthopedic applications or as a bioactive glass for dental implants .

Bioactivity Assessment

Q & A

Q. What are the primary synthetic routes for producing sodium zirconium oxide silicate (Na₂ZrO(SiO₄)) from zircon (ZrSiO₄), and what methodological challenges arise during purification?

Sodium zirconium oxide silicate is synthesized via alkali fusion of zircon (ZrSiO₄) with sodium hydroxide (NaOH). Key steps include:

- Alkali Fusion : ZrSiO₄ reacts with NaOH at high temperatures (e.g., 600–800°C) to form sodium zirconate (Na₂ZrO₃) and sodium silicate (Na₂SiO₃) .

- Acid Leaching : Na₂ZrO₃ is treated with HCl to produce zirconium oxychloride (ZrOCl₂), while residual silicates are filtered out .

- Hydrolysis : ZrOCl₂ undergoes hydrolysis with NH₄OH to yield zirconium hydroxide (Zr(OH)₄), which is calcined to Na₂ZrO(SiO₄) .

Q. Challenges :

Q. How can X-ray diffraction (XRD) and thermal analysis distinguish between amorphous and crystalline phases in Na₂ZrO(SiO₄)-based materials?

- XRD : Amorphous phases show broad halos (e.g., 2θ = 10°–70°), while crystalline phases (e.g., tetragonal ZrO₂ or ZrSiO₄) exhibit sharp peaks. For example, Na₂ZrO(SiO₄) synthesized below 400°C may retain amorphous ZrO₂ due to silica stabilization .

- Thermal Analysis : Differential scanning calorimetry (DSC) detects crystallization exotherms. For instance, ZrO₂ crystallization in Na₂ZrO(SiO₄) occurs at ~450°C, while ZrSiO₄ forms above 1,200°C .

Table 1 : Phase transitions in Na₂ZrO(SiO₄) composites

| Temperature (°C) | Phase Change | Technique Used |

|---|---|---|

| 400–500 | Amorphous → Tetragonal ZrO₂ | XRD, DSC |

| 1,200–1,400 | ZrO₂ + SiO₂ → ZrSiO₄ | High-temperature XRD |

Advanced Research Questions

Q. How do reaction kinetics and stoichiometric ratios (e.g., NaOH/ZrSiO₄) influence the yield of Na₂ZrO₃ in alkali fusion processes?

- Kinetic Factors : Higher NaOH/ZrSiO₄ ratios (>2:1) accelerate zircon decomposition but risk excessive silicate formation. Optimal ratios (1.5:1 to 2:1) balance yield and purity .

- Stoichiometric Analysis : The reaction ZrSiO₄ + 4NaOH → Na₂ZrO₃ + Na₂SiO₃ + 2H₂O requires precise NaOH dosing. Excess NaOH increases Na₂SiO₃ solubility, simplifying filtration but raising pH-dependent side reactions .

Data Contradiction : Some studies report incomplete zircon decomposition at ratios <1.5:1, while others note silicate gel formation at ratios >2.5:1, complicating filtration .

Q. What strategies mitigate hafnium contamination in Na₂ZrO(SiO₄) derived from natural zircon sources, and how does this affect catalytic performance?

- Hafnium Removal :

- Catalytic Impact : Hafnium-free Na₂ZrO(SiO₄) exhibits higher acidity and surface area, enhancing catalytic activity in dehydrogenation reactions (e.g., propane → propylene) .

Q. How does the addition of Na₂ZrO(SiO₄) modify the thermal stability and viscosity of SiO₂–Al₂O₃–Na₂O glass-ceramic systems?

- Thermal Stability : Na₂ZrO(SiO₄) increases glass transition temperature (Tg) by 30–50°C due to ZrO₂’s high melting point (2,715°C) .

- Viscosity : ZrO₂ raises high-temperature viscosity nonlinearly; 5 wt.% addition increases viscosity by ~20%, improving crack resistance in refractory coatings .

Table 2 : Effect of ZrO₂ content on thermal parameters

| ZrO₂ (wt.%) | Tg (°C) | Crystallization Temp. (°C) | Viscosity (log η, Pa·s) |

|---|---|---|---|

| 0 | 650 | 780 | 6.8 |

| 5 | 680 | 810 | 7.0 |

| 10 | 710 | 840 | 7.3 |

Q. What advanced characterization techniques (e.g., XAFS, TEM) resolve structural ambiguities in Na₂ZrO(SiO₄) catalysts during propane dehydrogenation?

- XAFS : X-ray absorption fine structure spectroscopy identifies Zr coordination environments. For example, tetrahedral Zr⁴⁺ sites in Na₂ZrO(SiO₄) correlate with higher propylene selectivity (>90%) .

- TEM : High-resolution imaging reveals ZrO₂ nanoparticles (2–5 nm) dispersed on SiO₂ matrices, preventing sintering at 600°C .

Q. How do competing hydrolysis pathways during ZrOCl₂ processing affect the particle size distribution of Na₂ZrO(SiO₄)?

- Controlled Hydrolysis : Slow NH₄OH addition (<1 mL/min) yields uniform Zr(OH)₄ particles (50–100 nm). Rapid addition causes agglomeration (>500 nm) .

- pH Dependence : Maintaining pH 8–9 during hydrolysis minimizes ZrO(OH)₂ → ZrO₂ conversion, preserving silicate linkages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。